2-isopropyl-4-methylpyridin-3-amine diHCl
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Overview
Description
2-isopropyl-4-methylpyridin-3-amine diHCl is a chemical compound with the molecular formula C9H14N2. It is commonly used in the preparation of KRAS G12C inhibitors, which are useful in the treatment of various cancers, including pancreatic, colorectal, and lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Method 1: The compound can be synthesized by reacting 3-amino-2-isopropylpyridine with methanol.
Method 2: Another synthetic route involves reacting 3-chloro-2-isopropylpyridine with methylamine.
Industrial Production Methods
Industrial production methods for 2-isopropyl-4-methylpyridin-3-amine diHCl typically involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The compound is often produced in facilities equipped to handle chemical reactions under controlled conditions to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-4-methylpyridin-3-amine diHCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-isopropyl-4-methylpyridin-3-amine diHCl has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is a key intermediate in the synthesis of KRAS G12C inhibitors, which are being researched for their efficacy in treating cancers such as pancreatic, colorectal, and lung cancer
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-isopropyl-4-methylpyridin-3-amine diHCl involves its role as an intermediate in the synthesis of KRAS G12C inhibitors. These inhibitors target the KRAS G12C mutation, which is a common driver of cancer. By inhibiting this mutation, the compound helps to block the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-4-methyl-3-pyridinamine: A closely related compound with similar chemical properties.
4-Methyl-2-(propan-2-yl)pyridin-3-amine: Another similar compound used in similar applications.
Uniqueness
2-isopropyl-4-methylpyridin-3-amine diHCl is unique due to its specific structure, which makes it particularly effective as an intermediate in the synthesis of KRAS G12C inhibitors. Its ability to undergo various chemical reactions and its role in cancer treatment research further highlight its importance .
Properties
IUPAC Name |
4-methyl-2-propan-2-ylpyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-6(2)9-8(10)7(3)4-5-11-9;;/h4-6H,10H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJQAKNALXNGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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